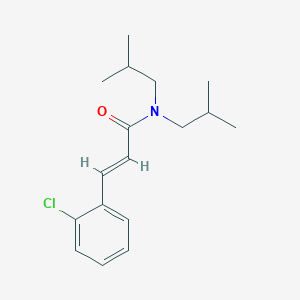

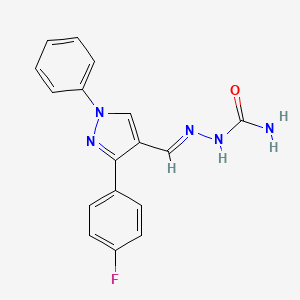

3-(2-chlorophenyl)-N,N-diisobutylacrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Chlorophenyl)-N,N-diisobutylacrylamide is a compound of interest in the field of organic chemistry. Its unique structure has prompted studies into its synthesis, molecular structure, and various chemical properties.

Synthesis Analysis

The synthesis of closely related N-aryl amides, including those with chlorophenyl groups, has been explored in depth. For instance, Sagar et al. (2018) synthesized and structurally characterized six closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Molecular Structure Analysis

The molecular structure of these compounds is often characterized by X-ray crystallography. For example, studies by Sagar et al. (2018) revealed insights into the molecular conformations and hydrogen bonding in these compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Reactions and Properties

The chemical reactivity of chlorophenyl compounds has been studied extensively. Compounds like N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, synthesized by Manolov et al. (2022), offer insights into the chemical reactions involving chlorophenyl groups (Manolov, Ivanov, Bojilov, & Kalinova, 2022).

Physical Properties Analysis

The physical properties of chlorophenyl-containing compounds are often determined by their molecular structure and intermolecular interactions. The research by Sagar et al. (2018) into the structures of N-aryl amides provides a basis for understanding the physical properties of these compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of chlorophenyl acrylamides are closely linked to their molecular structure. The studies by Manolov et al. (2022) and Sagar et al. (2018) shed light on the chemical behavior of these compounds (Manolov, Ivanov, Bojilov, & Kalinova, 2022); (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

科学的研究の応用

Environmental Impact and Remediation

Oxidation and Toxicity Assessment

Chlorophenols, including derivatives related to 3-(2-chlorophenyl)-N,N-diisobutylacrylamide, have been studied for their environmental impact, particularly in water treatment processes. Advanced Oxidation Processes (AOPs) using Fe(III) homogeneous photocatalysis under UV light have shown effectiveness in degrading chlorophenols, reducing their toxicity in aquatic environments. These findings are significant for wastewater treatment strategies aimed at mitigating the environmental footprint of chlorophenols (Andreozzi et al., 2011).

Degradation by Catalysis

Research on copper-doped titanium dioxide has demonstrated its ability to degrade chlorophenols under visible light, highlighting an environmentally friendly approach to addressing chlorophenol contamination. This catalytic method offers a promising avenue for the efficient removal of toxic compounds from the environment, showcasing the broader applications of chlorophenyl compounds in catalysis and environmental remediation (Lin et al., 2018).

Chemical Synthesis and Application

Luminescent Agents for Biological Imaging

A study on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium highlights its application as a thiol-reactive luminescent agent for fluorescence microscopy, demonstrating its accumulation in mitochondria. This application represents a critical step forward in the development of specific imaging tools for biological research (Amoroso et al., 2008).

Hydrophobic Deep Eutectic Solvents for Pollutant Extraction

The use of hydrophobic deep eutectic solvents (HDESs) for extracting chlorophenols from wastewater underscores the versatility of chlorophenyl compounds in developing novel extraction solvents. This research indicates high efficiency in removing chlorophenols, suggesting potential applications in industrial wastewater treatment processes (Adeyemi et al., 2020).

Biological Interactions

Receptor Agonist Activities

The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, showcases the biological relevance of chlorophenyl derivatives in modulating receptor activities. This research could pave the way for the development of new therapeutic agents targeting specific receptor pathways (Croston et al., 2002).

特性

IUPAC Name |

(E)-3-(2-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClNO/c1-13(2)11-19(12-14(3)4)17(20)10-9-15-7-5-6-8-16(15)18/h5-10,13-14H,11-12H2,1-4H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPFDHXMIPSQFL-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)C=CC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(CC(C)C)C(=O)/C=C/C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)

![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)

![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)

![({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-iodobenzohydrazide](/img/structure/B5600665.png)

![2-amino-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5600690.png)

![N-[(5-methyl-2-pyrazinyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600709.png)